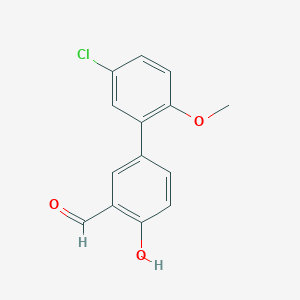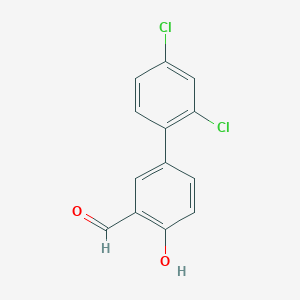
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% (2-F5-TFPP) is a chemical compound belonging to the class of phenols, which are organic compounds containing a hydroxyl group bonded directly to an aromatic hydrocarbon group. 2-F5-TFPP has been widely studied in recent years due to its potential applications in a variety of scientific research areas.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound in the study of the reaction of phenols with trifluoromethyl aldehydes. It has also been used in studies of the mechanism of action of phenol oxidation and its effect on the environment. Additionally, 2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% has been studied as a potential inhibitor of the enzyme nitric oxide synthase, which is involved in the synthesis of nitric oxide.
Wirkmechanismus
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% is believed to act as an inhibitor of nitric oxide synthase by binding to the enzyme and preventing it from catalyzing the synthesis of nitric oxide. This inhibition is believed to be due to the hydroxyl group of the compound, which is able to form hydrogen bonds with the active site of the enzyme.
Biochemical and Physiological Effects
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the synthesis of nitric oxide. In addition, it has been shown to have antioxidant properties, and it has been demonstrated to have anti-inflammatory and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its toxicity has not been fully studied and it should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research using 2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action, as it is believed to inhibit nitric oxide synthase. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further research could be conducted to explore its potential as an antioxidant and its effects on cellular metabolism. Finally, more research could be conducted to explore its potential as an environmental pollutant and its effects on the environment.
Synthesemethoden
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% can be produced synthetically through the reaction of 4-trifluoromethylbenzaldehyde and 2-methoxy-5-bromophenol in the presence of sodium hydroxide. This reaction is carried out in an aqueous medium with a molar ratio of 1:1. The reaction is heated to a temperature of 70-80°C for 4-6 hours. After the reaction is complete, the product is extracted with ethyl acetate and then purified using column chromatography.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJKWJYDJABJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685273 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261988-37-7 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)








